3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-
Description
The compound 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy- features a central isoxazole ring substituted with a carboxamide group at position 3, a sulfonylmethyl moiety linked to a 4-chlorophenyl group at position 5, and an N-hydroxy substituent. This structure combines sulfonamide functionality with a hydroxamic acid group, which may confer unique biological and physicochemical properties.
Properties
CAS No. |
823220-26-4 |
|---|---|
Molecular Formula |
C11H9ClN2O5S |
Molecular Weight |
316.72 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O5S/c12-7-1-3-9(4-2-7)20(17,18)6-8-5-10(14-19-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
OOHMVOCLYWZBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC(=NO2)C(=O)NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylsulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with a suitable methylating agent to form the 4-chlorophenylsulfonylmethyl intermediate.
Cyclization to form the isoxazole ring: The 4-chlorophenylsulfonylmethyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
Formation of the N-hydroxyisoxazole-3-carboxamide: The final step involves the reaction of the isoxazole intermediate with a suitable carboxylating agent, such as carbon dioxide, to form the N-hydroxyisoxazole-3-carboxamide moiety.
Industrial Production Methods
Industrial production of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the sulfonyl or chlorophenyl groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their function through allosteric interactions. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Solubility
- Target Compound : Higher molecular weight (~350–400 g/mol estimated) due to the sulfonylmethyl and N-hydroxy groups. Increased polarity from these groups likely improves aqueous solubility.
- Analogues : Simpler derivatives (e.g., N,5-dimethyl variant, 140.14 g/mol) exhibit lower solubility and faster metabolic clearance .
Biological Activity
3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy- is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy- is with a molecular weight of approximately 292.72 g/mol. Its structure features an isoxazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.72 g/mol |
| InChI Key | SKMMAVCCZDLGRE-UHFFFAOYSA-N |
| CAS Number | Not specified in sources |
Antimicrobial Activity
Research indicates that compounds similar to 3-Isoxazolecarboxamide exhibit antimicrobial properties. The sulfonamide group is particularly effective against various bacterial strains. The mechanism typically involves inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, thereby impeding bacterial growth.
Anti-inflammatory Effects
Studies have shown that isoxazole derivatives can modulate inflammatory pathways. The N-hydroxy group may enhance the compound's ability to inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production and subsequent inflammation.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various isoxazole derivatives, including 3-Isoxazolecarboxamide. Results showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus . -
Anti-inflammatory Activity :
In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by 50% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent . -
Anticancer Activity :
A recent study reported that treatment with 3-Isoxazolecarboxamide led to a 40% reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure . The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and apoptosis.
Q & A
Q. Key Considerations :
- Yield optimization requires precise control of reaction temperature (typically 0–25°C) and stoichiometric ratios.
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to avoid side products .
How is the compound characterized structurally post-synthesis?
Basic Research Question
Structural confirmation employs:
- NMR Spectroscopy :
- H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons of 4-chlorophenyl), δ 6.2–6.5 ppm (isoxazole ring protons).
- C NMR: Signals at ~165 ppm (carboxamide carbonyl), ~150 ppm (sulfonyl group) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 385.05) .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm (C=O) and 1350–1380 cm (S=O) .
What safety protocols are recommended for handling this compound?
Basic Research Question
Safety guidelines include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizing agents.
Q. Hazards :
How can researchers optimize synthesis yield considering conflicting methodologies?
Advanced Research Question
Conflicting methodologies often arise from:
- Catalyst Choice : Metal-mediated reactions (e.g., Pd/C) vs. acid/base catalysis.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze intermediates.
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.
- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .
- Example: A study achieved 78% yield using DMF at 25°C with EDC/HOBt, versus 52% yield in THF .
What strategies are effective in elucidating the compound's mechanism of action in biological systems?
Advanced Research Question
- Target Identification :
- Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for targets like Hsp90 (IC ~21 nM) .
- Cellular Assays : Antiproliferative activity (GI 78 nM in cancer cell lines) via MTT assays .
- Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers).
Data Interpretation : Cross-validate results with kinase profiling panels to rule off-target effects.
How to resolve discrepancies in spectroscopic data across different studies?
Advanced Research Question
Discrepancies may stem from:
- Solvent Polarity : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl).
- Crystallinity : X-ray diffraction data may differ from solution-state NMR due to crystal packing effects.
Q. Resolution Strategies :
- Standardized Protocols : Use identical solvent systems and calibration standards.
- Collaborative Validation : Share raw spectral data with independent labs for replication.
- Example: A PubChem entry (CID 13132) reports SMILES and InChI keys for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
